molecular formula C9H8BrClN2 B1441626 7-Bromoquinolin-4-amine hydrochloride CAS No. 1187931-88-9

7-Bromoquinolin-4-amine hydrochloride

Cat. No. B1441626
CAS RN: 1187931-88-9
M. Wt: 259.53 g/mol
InChI Key: XEURIUWGVLHXHB-UHFFFAOYSA-N
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Description

7-Bromoquinolin-4-amine hydrochloride is a chemical compound with the molecular formula C9H8BrClN2 . It has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.


Synthesis Analysis

Quinoline, the core structure of 7-Bromoquinolin-4-amine hydrochloride, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 7-Bromoquinolin-4-amine hydrochloride consists of a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline compounds . The compound has a molecular weight of 223.069 .


Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Bromoquinolin-4-amine hydrochloride, can undergo various chemical reactions. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can afford 7-bromoquinolin-8-ol .


Physical And Chemical Properties Analysis

7-Bromoquinolin-4-amine hydrochloride has a density of 1.6±0.1 g/cm3, a boiling point of 388.7±27.0 °C at 760 mmHg, and a flash point of 188.9±23.7 °C . It has a high GI absorption and is BBB permeant .

Scientific Research Applications

HIV-1 Treatment Research

7-Bromoquinolin-4-amine hydrochloride serves as a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The compound’s role in the development of Lenacapavir highlights its significance in medicinal chemistry, particularly in antiviral research.

Alzheimer’s Disease Potential

The structural similarity of 7-Bromoquinolin-4-amine hydrochloride to 3-aminoindazoles makes it a molecule of interest in Alzheimer’s disease research. 3-Aminoindazoles are found in substances with potential for treating Alzheimer’s, suggesting that derivatives of 7-Bromoquinolin-4-amine hydrochloride could be explored for similar applications .

Iron Deficiency Treatments

Research into 3-aminoindazoles, which share a core structure with 7-Bromoquinolin-4-amine hydrochloride, has led to developments in treatments for iron deficiency. This indicates that 7-Bromoquinolin-4-amine hydrochloride could be a candidate for creating compounds to address iron-related health issues .

Cancer Therapeutics

The compound’s framework is structurally related to that of tyrosine kinase receptor inhibitors, such as linifanib, used to suppress tumor growth. This connection opens up possibilities for 7-Bromoquinolin-4-amine hydrochloride in cancer therapeutic research, particularly in the design of new oncology drugs .

Synthetic Organic Chemistry

7-Bromoquinolin-4-amine hydrochloride is a versatile scaffold in synthetic organic chemistry. Its incorporation into complex molecules can lead to the discovery of new chemical entities with potential industrial applications .

Drug Discovery Lead Compounds

As a heterocyclic compound, 7-Bromoquinolin-4-amine hydrochloride is crucial in the field of drug discovery. It serves as a foundational structure for lead compounds that can be further modified to enhance biological activity and pharmacological properties .

Process Development and Scale-Up

The compound’s role in process development is exemplified by its use in scalable synthetic methods. These methods facilitate the economical large-scale production of important pharmaceutical intermediates, demonstrating the compound’s value in industrial chemistry .

Green Chemistry Applications

The synthesis of 7-Bromoquinolin-4-amine hydrochloride can be optimized to minimize environmental impact, aligning with the principles of green chemistry. This includes the development of protocols that reduce waste and avoid the use of hazardous reagents .

Safety and Hazards

The safety information available indicates that 7-Bromoquinolin-4-amine hydrochloride may be harmful if swallowed and causes serious eye irritation .

Future Directions

Quinoline and its derivatives have potential for industrial and medicinal applications . Therefore, future research could focus on exploring the biological and pharmaceutical activities of 7-Bromoquinolin-4-amine hydrochloride and its derivatives.

properties

IUPAC Name

7-bromoquinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEURIUWGVLHXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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